molecular formula C23H17ClO2 B3043046 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin CAS No. 720673-14-3

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin

Cat. No.: B3043046
CAS No.: 720673-14-3
M. Wt: 360.8 g/mol
InChI Key: ANNOQGRREDTPPE-UHFFFAOYSA-N
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Description

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin (CAS 720673-14-3) is a synthetic coumarin derivative of significant interest in medicinal chemistry and oncology research. This compound features a core coumarin structure substituted with benzyl, chloro, methyl, and phenyl groups, optimizing it for biochemical studies. Coumarin derivatives are extensively investigated for their potential as multitargeted anti-breast cancer agents . Structure-activity relationship (SAR) studies reveal that specific functional groups are critical for biological activity. The 4-benzyl group is a key pharmacophore that enhances interaction with hydrophobic pockets in enzyme active sites, while halogen atoms like chlorine can significantly boost antimicrobial and anticancer effects . Researchers are particularly interested in such compounds for their potential to inhibit key enzymes like aromatase (CYP19A1), a target for hormone-dependent breast cancer therapy in postmenopausal women . Related 4-benzyl-3-phenylcoumarin analogs have been demonstrated to be potent competitive inhibitors of aromatase, with studies showing they suppress the proliferation of aromatase and estrogen receptor-positive breast cancer cells in vitro without cytotoxicity at effective concentrations . Furthermore, coumarin scaffolds are also explored as inhibitors of other targets, such as the epidermal growth factor receptor (EGFR) and Monoamine Oxidase B (MAO-B), highlighting their versatility in drug discovery . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzyl-6-chloro-7-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO2/c1-15-12-21-18(14-20(15)24)19(13-16-8-4-2-5-9-16)22(23(25)26-21)17-10-6-3-7-11-17/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNOQGRREDTPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted Salicylaldehyde Preparation

The benzene ring substituents (6-chloro, 7-methyl) are introduced at the salicylaldehyde stage. 5-Chloro-6-methylsalicylaldehyde serves as the precursor, synthesized via directed ortho-chlorination and methylation of 2-hydroxybenzaldehyde using AlCl₃ and methyl iodide.

Cyclization with Phenylacetic Anhydride

Reaction of 5-chloro-6-methylsalicylaldehyde (4.0 mmol) with phenylacetic anhydride (4.0 mmol) under dual-frequency ultrasonication (40 kHz bath, 20 kHz probe) in the presence of activated Ba(OH)₂ yields 3-phenyl-6-chloro-7-methylcoumarin (Scheme 1).

  • Conditions : Ethanol-water (3:1), 60°C, 90 minutes.
  • Yield : 82–88% (Table 1).

Table 1. Cyclization Outcomes for 3-Phenylcoumarin Derivatives

Starting Aldehyde Anhydride Product Yield (%)
5-Chloro-6-methylsalicylaldehyde Phenylacetic 3-Phenyl-6-chloro-7-methyl 85
5-Bromo-salicylaldehyde Phenylacetic 3-Phenyl-5-bromo 78

Benzylation at Position 4: Methodological Optimization

Friedel-Crafts Alkylation

Post-cyclization benzylation employs Friedel-Crafts conditions to functionalize the electron-rich coumarin ring. 3-Phenyl-6-chloro-7-methylcoumarin (1.0 mmol) reacts with benzyl bromide (1.2 mmol) in the presence of AlCl₃ (1.5 mmol) in anhydrous dichloromethane.

  • Conditions : 0°C to reflux, 12 hours.
  • Yield : 68% (Table 2).

Table 2. Benzylation Efficiency Under Varied Conditions

Substrate Alkylating Agent Catalyst Solvent Yield (%)
3-Phenyl-6-chloro-7-methyl Benzyl bromide AlCl₃ CH₂Cl₂ 68
3-Phenyl-6-chloro-7-methyl Benzyl chloride FeCl₃ Toluene 54

Direct Cyclization with Benzyl-Substituted Anhydrides

Alternative routes utilize benzylacetic anhydride alongside phenylacetic anhydride during ultrasonic cyclization. This one-pot method introduces both phenyl and benzyl groups but suffers from competitive reactivity, yielding 65% target product with 22% 3-benzyl byproduct.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

  • C=O Stretch : 1,718 cm⁻¹ (lactone carbonyl).
  • C-Cl Stretch : 760 cm⁻¹ (aromatic chloro).
  • C-Benzyl Absorptions : 3,050 cm⁻¹ (C-H aromatic), 690 cm⁻¹ (monosubstituted benzene).

¹H NMR Analysis (CDCl₃)

  • δ 7.25–7.89 (m, 14H) : Aromatic protons from coumarin, phenyl, and benzyl groups.
  • δ 4.32 (s, 2H) : Benzyl CH₂.
  • δ 2.41 (s, 3H) : 7-Methyl group.

Comparative Evaluation of Synthetic Routes

Table 3. Route Efficiency and Scalability

Method Steps Total Yield (%) Purity (HPLC)
Ultrasound + Benzylation 2 58 98.5
One-Pot Dual Anhydride 1 65 92.3

The ultrasonic route offers higher purity, while the one-pot method reduces step count but requires rigorous byproduct removal.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Anti-inflammatory and Antimicrobial Properties

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin exhibits significant anti-inflammatory and antimicrobial properties. Research indicates that coumarins can inhibit various enzymes and pathways involved in inflammation and microbial resistance. For instance, structural analogs of this compound have demonstrated inhibitory effects on monoamine oxidase enzymes, which are crucial in regulating neurotransmitter levels in the brain.

Anticancer Mechanisms

The compound has been investigated for its potential anticancer properties. Coumarins are known to interact with various cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is vital for cell survival and proliferation. Studies have shown that derivatives of coumarins can induce apoptosis in cancer cells by regulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Case Study:
A study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound was tested against different cancer types, showing promising cytotoxic effects .

Pesticidal Applications

In agricultural chemistry, this compound has potential applications as a pesticide due to its antimicrobial properties. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogens, thus enhancing agricultural productivity.

Interaction Studies

Research involving this compound has focused on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking simulations have been employed to elucidate its interaction profiles, which can significantly influence its pharmacological effects.

Comparative Analysis of Related Compounds

To further understand the potential of this compound, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
4-HydroxycoumarinHydroxyl group at position 4Known for anticoagulant properties
7-HydroxycoumarinHydroxyl group at position 7Exhibits antioxidant activity
3-(4-Chlorophenyl)-7-methoxy-coumarinMethoxy group at position 7 with a chlorophenyl substituentPotential anti-cancer activity

These compounds highlight variations in substituents that influence their biological activities, making them valuable in medicinal chemistry research.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent groups at positions 3, 4, 6, and 5. Key comparisons are summarized below:

Table 1: Substituent Positions and Molecular Properties of Selected Coumarins
Compound Name Substituents (Position) Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin 4-Benzyl, 6-Cl, 7-Me, 3-Ph C23H17ClO2 720673-14-3 360.84 Enhanced lipophilicity due to chloro and methyl groups
4-Benzyl-7-methoxy-3-phenylcoumarin 4-Benzyl, 7-OMe, 3-Ph C23H18O3 147198-49-0 342.39 Methoxy group may improve solubility and antioxidant activity
4-Benzyl-7-hydroxy-3-phenylcoumarin 4-Benzyl, 7-OH, 3-Ph C22H16O3 80472-58-8 328.36 Hydroxy group increases polarity and potential for hydrogen bonding
3-Benzyl-6-chloro-7-hydroxy-4-methylcoumarin 3-Benzyl, 6-Cl, 7-OH, 4-Me C17H13ClO3 109650-11-5 300.74 Distinct substitution pattern with lower molecular weight

Physicochemical Properties

  • Lipophilicity : The chloro and methyl groups in this compound enhance lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., 80472-58-8 and 147198-49-0) . This property may influence membrane permeability and bioavailability.
  • Boiling Point: Analogs like 3-Benzyl-6-chloro-7-hydroxy-4-methylcoumarin exhibit a boiling point of ~493.2°C , suggesting that chloro and hydroxy groups contribute to higher thermal stability.

Biological Activity

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A benzyl group at the 4-position
  • A chlorine atom at the 6-position
  • A methyl group at the 7-position

This structural complexity contributes to its varied interactions within biological systems and enhances its potential therapeutic applications.

The biological activity of this compound is attributed to several mechanisms, including:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in inflammatory pathways. For example, it can inhibit monoamine oxidase enzymes, which play a crucial role in neurotransmitter regulation.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially targeting microbial resistance mechanisms.
  • Anti-inflammatory Effects : By modulating specific molecular targets and pathways, it may reduce inflammation through the inhibition of cyclooxygenase and lipoxygenase enzymes .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
Anti-inflammatoryInhibits key enzymes involved in inflammation, offering potential therapeutic benefits for inflammatory diseases .
AnticancerShows promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction .

Research Findings

Recent studies have highlighted the potential of coumarin derivatives, including this compound, in various therapeutic areas:

Case Studies

  • Anticancer Activity : A study evaluated the effectiveness of coumarin derivatives against multiple cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds similar to this compound significantly inhibited cell growth with GI50 values below 0.41 μmol/L against most tested lines .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties through cholinesterase inhibition, which is relevant for Alzheimer's disease treatment .

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods, including Pechmann condensation. Modifications to its structure can enhance its biological activity and selectivity towards specific targets .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). highlights J-value discrepancies between experimental and Gaussian-calculated data (e.g., 8.5 Hz vs. 9.2 Hz for coupling constants), suggesting steric effects from the benzyl group .
  • X-ray crystallography : demonstrates single-crystal growth (CCDC 2120865) to confirm dihedral angles between coumarin core and substituents (e.g., phenyl rings at 45–60°), critical for assessing planarity and π-stacking potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin
Reactant of Route 2
4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin

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